5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a chlorophenyl group, a naphthyl group, and a benzoxazole moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-naphthoic acid, under dehydrating conditions.
Coupling with Furan-2-carboxylic Acid: The benzoxazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety, potentially forming amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketone derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-N-[2-(naphthalen-2-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
What sets This compound apart is its combination of a furan ring with a benzoxazole moiety and a chlorophenyl group. This unique structure may confer distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C28H17ClN2O3 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C28H17ClN2O3/c29-21-9-7-18(8-10-21)24-13-14-26(33-24)27(32)30-22-11-12-25-23(16-22)31-28(34-25)20-6-5-17-3-1-2-4-19(17)15-20/h1-16H,(H,30,32) |
InChI Key |
CFFWVQBSMMUXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(O5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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